R-氯吡格雷羧酸

描述

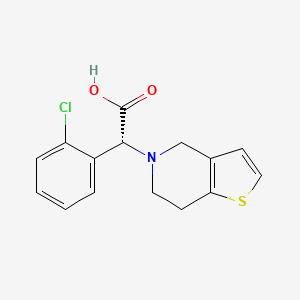

R-Clopidogrel carboxylic acid is a thienopyridine that is 6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-ylacetic acid substituted by a 2-chlorophenyl group at position 2 . It is a metabolite of the drug clopidogrel . It has a role as a marine xenobiotic metabolite and a drug metabolite .

Synthesis Analysis

Clopidogrel carboxylic acid derivative was synthesized from clopidogrel by alkaline hydrolysis . Clopidogrel bisulfate was dissolved in MeOH to which LiOH and water was added. The mixture was stirred for 24 hours at 40 °C .Molecular Structure Analysis

The molecular formula of R-Clopidogrel carboxylic acid is C15H14ClNO2S . The molecular weight is 307.8 g/mol . The IUPAC name is (2 R )-2- (2-chlorophenyl)-2- (6,7-dihydro-4 H -thieno [3,2-c]pyridin-5-yl)acetic acid .Chemical Reactions Analysis

As shown in Fig. 1, 85% of clopidogrel underwent ester hydrolysis (C-7) to clopidogrel carboxylic acid, which is an inactive metabolite . Only 15% of clopidogrel was oxidized (C-17) to 2-oxo-clopidogrel, the precursor of the active metabolite M15-2 .Physical And Chemical Properties Analysis

The molecular weight of R-Clopidogrel carboxylic acid is 307.8 g/mol . The XLogP3-AA is 1.1 .科学研究应用

药代动力学和代谢: 氯吡格雷广泛代谢,其主要的循环化合物是无活性的羧酸衍生物(Caplain 等,1999)。氯吡格雷羧酸的 R-对映体缺乏抗血栓活性,并且可以在动物中高剂量引发惊厥(Reist 等,2000)。氯吡格雷代谢为其羧酸代谢物已成为几项研究的重点,以了解其药代动力学和治疗效果(M. El-Sadek 等,2011)。

在药物疗效和安全性中的作用: 羧酸酯酶 1 (CES1) 等酶的遗传变异可以通过影响其活性代谢物的水平来影响氯吡格雷的疗效 (Lewis 等,2013)。CES1 酶负责将氯吡格雷转化为其无活性的羧酸代谢物。

用于检测和定量的分析方法: 已经开发了多种方法来测定人血浆中的氯吡格雷及其羧酸代谢物,这对于药代动力学研究至关重要(H. Serra 等,2010)。这些方法有助于治疗性药物监测和了解患者的药物代谢。

药物遗传学和药物-药物相互作用: 研究探索了遗传多态性对患者氯吡格雷羧酸代谢物浓度的影响,表明遗传学在药物反应中的潜在作用(A. Luchessi 等,2017)。此外,氯吡格雷与其他药物的相互作用一直是研究的主题,以了解其代谢途径及其对联合治疗的影响。

合成和生产: 研究还集中在高效生产 R-邻氯扁桃酸上,这是氯吡格雷合成的前体,突出了了解药物合成中涉及的化学途径的重要性(Langen 等,2003)。

安全和危害

未来方向

There are several areas of ongoing research related to R-Clopidogrel carboxylic acid. For example, there are studies focusing on the pharmacokinetics and pharmacodynamics of clopidogrel , and others investigating the simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the carboxylic acid metabolite .

属性

IUPAC Name |

(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-Clopidogrel carboxylic acid | |

CAS RN |

324757-50-8 | |

| Record name | Clopidogrel carboxylic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPIDOGREL CARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

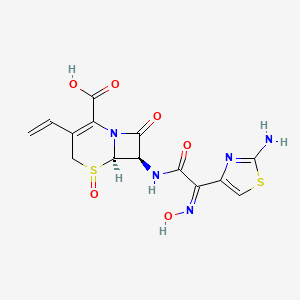

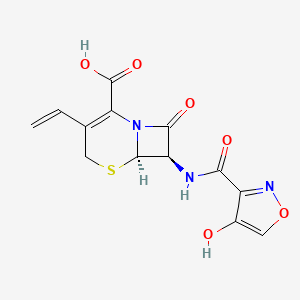

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

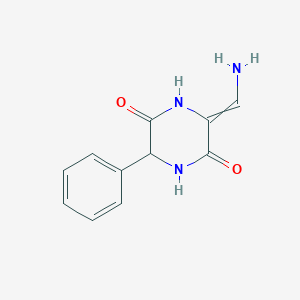

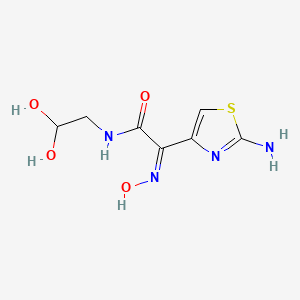

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)

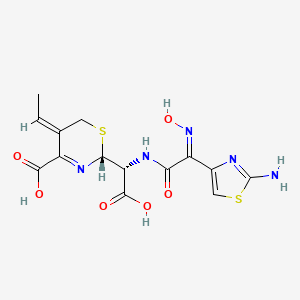

![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)